molecular formula C15H23N3O2 B1284457 Tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate CAS No. 946386-15-8

Tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1284457
CAS No.: 946386-15-8
M. Wt: 277.36 g/mol
InChI Key: GNWIFHWFRFAMMP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 3-methylpyridine with piperazine, followed by the introduction of a tert-butyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the pyridine ring.

    Reduction: Reduction reactions can be performed on the pyridine ring or other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Products may include oxidized derivatives of the piperazine or pyridine rings.

    Reduction: Reduced forms of the pyridine ring or other functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.

Scientific Research Applications

Tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies involving receptor binding.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can act as a scaffold, allowing the compound to bind to specific sites on target molecules. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: Tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the 3-methylpyridine moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research applications.

Biological Activity

Tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C15H23N3O2. Its structure features a piperazine ring substituted with a tert-butyl group and a 3-methylpyridine moiety, which is critical for its biological activity.

Biological Activity

1. Antiparasitic Activity:
Recent studies have shown that compounds similar to this compound exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, related compounds demonstrated potent inhibition of N-myristoyltransferase (NMT) with IC50 values around 0.1 μM, indicating a strong antiparasitic effect with selectivity over human enzymes .

2. Neuroprotective Effects:
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. In vitro studies indicated that it could mitigate neurotoxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. The compound showed moderate protective effects on astrocytes, enhancing cell viability in the presence of toxic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

ComponentEffect on Activity
Piperazine Ring Essential for binding and biological activity
Tert-butyl Group Enhances lipophilicity and bioavailability
3-Methylpyridine Critical for interaction with target proteins

Modifications to the pyridine ring and piperazine moiety have shown varying effects on potency and selectivity against different biological targets .

Case Studies

Case Study 1: Antiparasitic Activity
A study focused on the SAR of piperazine derivatives revealed that modifications to the pyridyl group significantly impacted the antiparasitic efficacy against T. brucei. Compounds with specific substitutions exhibited IC50 values as low as 0.05 μM, indicating their potential as lead candidates for drug development against trypanosomiasis .

Case Study 2: Neuroprotective Mechanisms
In a model assessing the protective effects against amyloid-beta toxicity, this compound demonstrated an ability to inhibit β-secretase and reduce oxidative stress markers in astrocytes. This suggests its potential utility in treating neurodegenerative conditions like Alzheimer's disease .

Properties

IUPAC Name

tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-12-6-5-7-16-13(12)17-8-10-18(11-9-17)14(19)20-15(2,3)4/h5-7H,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWIFHWFRFAMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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